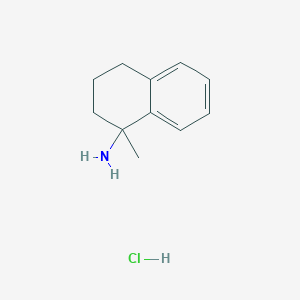

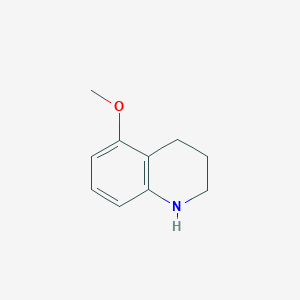

5-Methoxy-1,2,3,4-tetrahydroquinoline

描述

5-Methoxy-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has garnered significant attention in recent years . Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroquinolines have been explored . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of tetrahydroquinoline .

Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives can vary. For example, 1,2,3,4-Tetrahydroquinoline has a melting point of 9-14 °C (lit.) and a boiling point of 113-117 °C/10 mmHg (lit.) . Its density is 1.061 g/mL at 25 °C (lit.) .

科学研究应用

Tubulin-Polymerization Inhibitors

5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives have been studied for their potential as tubulin-polymerization inhibitors targeting the colchicine site. For instance, modifications of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in prior leads produced new compounds with significant potency against tubulin assembly and substantial inhibition of colchicine binding. These compounds displayed cytotoxic activity and disrupted microtubule formation, indicating potential antitumor activity (Wang et al., 2014).

Antibacterial Agents

A series of 2,4-diamino-5-[(1,2,3,4-tetrahydro-6-quinolyl)methyl]pyrimidines, including derivatives of 5-methoxy-1,2,3,4-tetrahydroquinoline, demonstrated excellent inhibition of bacterial dihydrofolate reductase. These compounds also showed broad-spectrum antibacterial activity, suggesting their usefulness in developing new antibacterial agents (Rauckman et al., 1989).

Antioxidant Activities

5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives were evaluated for their antioxidant activities. Some derivatives, like 6-methoxy-1,2,3,4-tetrahydroquinolines, showed potent antioxidant effects, indicating their potential application in preventing oxidative stress (Nishiyama et al., 2002).

Antifungal Properties

Several 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and evaluated for their antifungal properties. Compounds like 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline exhibited significant in vitro activity against dermatophytes, highlighting their potential as antifungal agents (Bohórquez et al., 2015).

Corrosion Inhibition

5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives have been investigated as corrosion inhibitors. They demonstrated significant inhibitory effects towards the corrosion of mild steel in hydrochloric acid, suggesting their potential application in industrial corrosion protection (Khan et al., 2017).

Antifungal Metabolites

5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives were identified as new membrane-interacting lipophilic metabolites with antifungal properties. These compounds inhibited the growth of wild-type fission yeast and demonstrated potential as novel antifungals targeting cell membranes (Sugiyama et al., 2015).

安全和危害

属性

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11H,3-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYLLSIZQCGTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,2,3,4-tetrahydroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde](/img/structure/B1463167.png)